molecular formula C7H6BrN3O2 B1377726 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one CAS No. 1236228-63-9

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one

Cat. No. B1377726
M. Wt: 244.05 g/mol
InChI Key: NBVFZOXQQHUYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one” is a chemical compound with the CAS Number: 1236228-63-9 . It has a molecular weight of 244.05 . The IUPAC name for this compound is 1-(2-bromo-5-methyl [1,3]oxazolo [3,2-b] [1,2,4]triazol-6-yl)ethanone .


Synthesis Analysis

The synthesis of similar triazole-fused heterocyclic compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3O2/c1-3(12)5-4(2)13-7-9-6(8)10-11(5)7/h1-2H3 .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Potential Inhibitors of 15-Lipoxygenase : The synthesis and evaluation of derivatives related to the target compound as potential inhibitors of 15-lipoxygenase (15-LO) have been reported. Some derivatives have shown promising IC50 values, indicating significant inhibitory activity against 15-LO, which is relevant in the context of inflammatory diseases (Asghari et al., 2016).

  • Versatile Precursors for Novel Compounds : Research has also focused on the use of related bromo compounds as versatile precursors for the synthesis of novel mono-, bis-, and polyheterocyclic structures. These compounds have been evaluated for various biological activities, demonstrating the versatility of the bromo compound in the synthesis of potentially bioactive molecules (Salem et al., 2016).

  • Microwave-promoted Synthesis and Biological Evaluation : The microwave-assisted synthesis of fused and non-fused 1,2,4-triazole derivatives from related bromo compounds has been explored. These synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, highlighting the potential for developing new therapeutic agents (Özil et al., 2015).

  • Antimicrobial Activities : Some derivatives of the bromo compound have been synthesized and tested for their antimicrobial activities. Novel triazole derivatives exhibited good or moderate activities against various microorganisms, indicating the potential for antimicrobial drug development (Bektaş et al., 2007).

Future Directions

The triazoloquinoxaline scaffold and its analogues are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols . Therefore, future research could focus on developing such protocols to expand the medicinal chemistry applications of these compounds .

properties

IUPAC Name

1-(2-bromo-5-methyl-[1,3]oxazolo[3,2-b][1,2,4]triazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-3(12)5-4(2)13-7-9-6(8)10-11(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVFZOXQQHUYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)Br)O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
Reactant of Route 3
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
Reactant of Route 4
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.